molecular formula C20H29N3O B4324118 3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4324118
M. Wt: 327.5 g/mol
InChI Key: VHRJVZOADCNDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl halide in the presence of a strong base such as sodium hydride.

    Attachment of the adamantyl group: The adamantyl group can be introduced through a nucleophilic substitution reaction using an adamantyl halide and a suitable nucleophile.

    Formation of the carboxamide: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-N-(3,5-dimethyl-1-adamantyl)-1H-pyrazole-5-carboxamide: A structurally similar compound with potential similar applications.

    3-cyclopropyl-N-(3,5-dimethyl-1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide: Differing only in the position of the carboxamide group.

Uniqueness

The uniqueness of 3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific structural features, such as the presence of the cyclopropyl and adamantyl groups, which can impart unique physical and chemical properties, as well as potential biological activities.

Properties

IUPAC Name

5-cyclopropyl-N-(3,5-dimethyl-1-adamantyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-18-7-13-8-19(2,10-18)12-20(9-13,11-18)21-17(24)16-6-15(14-4-5-14)22-23(16)3/h6,13-14H,4-5,7-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRJVZOADCNDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)C4=CC(=NN4C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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3-CYCLOPROPYL-N-(3,5-DIMETHYLADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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